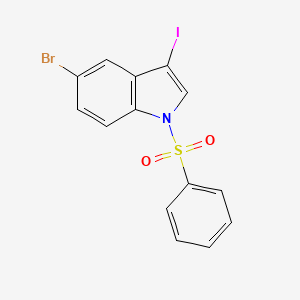

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate

Descripción general

Descripción

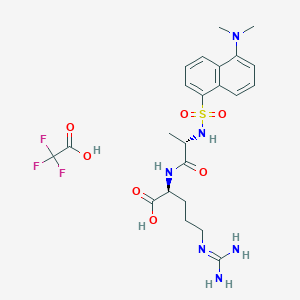

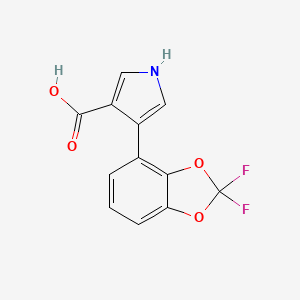

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate, commonly referred to as Methyl-DCP, is a synthetic compound with a wide range of applications in scientific research. Methyl-DCP is used as a reagent in a variety of laboratory experiments and is also used in the synthesis of various compounds.

Aplicaciones Científicas De Investigación

Environmental Impact and Remediation

A significant portion of research on Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate and related compounds addresses their environmental impact, particularly in water sources and soil. Studies highlight the challenges of wastewater treatment within the pesticide production industry, where compounds like 2,4-dichlorophenoxy acetic acid and related pesticides enter natural environments if not adequately removed in wastewater treatment processes. Biological processes, such as membrane bioreactors and granular activated carbon, have been shown to remove these compounds by 80-90%, highlighting potential remediation strategies to mitigate their environmental impact (Goodwin et al., 2018).

Sorption Studies

Research on the sorption of phenoxy herbicides, including derivatives similar to Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate, to soil, organic matter, and minerals provides insights into how these compounds interact with the environment. Understanding the soil-water distribution coefficients and how they are influenced by soil parameters such as pH, organic carbon content, and mineral composition can inform strategies for mitigating the environmental presence of these herbicides (Werner et al., 2012).

Biodegradation and Microbial Remediation

The role of microorganisms in degrading pesticides based on 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives has been extensively studied. Microbial remediation presents a promising approach to reducing the environmental impact of these chemicals. Specific bacteria and fungi have been identified that can degrade 2,4-D and its derivatives, transforming them into less harmful substances and thereby offering a biological solution to pollution from these compounds (Magnoli et al., 2020).

Analytical and Detection Methods

Developing sensitive and specific analytical methods for detecting Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate and its related compounds in environmental samples is crucial for monitoring their presence and understanding their fate in the environment. Techniques such as chromatography and mass spectrometry have been applied to detect these compounds in various matrices, including soil, water, and biological samples, providing essential data for environmental assessments and regulatory compliance (Teunissen et al., 2010).

Propiedades

IUPAC Name |

methyl (2S,4S)-4-(2,4-dichlorophenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGZQEXVWHUMQC-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.